Selectivity Advantage: Xylopine Exhibits 2.86-Fold Higher Selectivity Index than Doxorubicin in MG-63 Osteosarcoma
In a comparative cytotoxicity study against MG-63 osteosarcoma cells, xylopine demonstrated a selectivity index (SI) of 0.63, which is 2.86-fold higher than the clinical standard doxorubicin (SI = 0.22) [1]. This indicates a more favorable therapeutic window, as it suggests greater toxicity to cancer cells relative to non-cancerous cells. The IC50 of xylopine was 5.5 μg/mL, while doxorubicin's IC50 was not directly reported for this assay but its SI provides a normalized comparison of cancer cell toxicity versus normal cell toxicity [1].
| Evidence Dimension | Selectivity Index (SI) |
|---|---|
| Target Compound Data | 0.63 |
| Comparator Or Baseline | Doxorubicin: 0.22 |
| Quantified Difference | 2.86-fold higher SI for Xylopine |
| Conditions | MG-63 osteosarcoma cells; MTT assay |
Why This Matters
A higher selectivity index is a critical factor for reducing off-target toxicity in potential therapeutic development, making xylopine a more attractive candidate for further investigation in osteosarcoma models.
- [1] Fonseca, N. R., Andrade, D. F. G., Scaffo, J., Rezende, B., Gonçalves, V. M. S., Santos, Y. B., ... & Valverde, A. L. (2025). Bioactivities and Phytochemical Profiling of Trigynaea axilliflora from Brazil. ACS Publications. View Source
